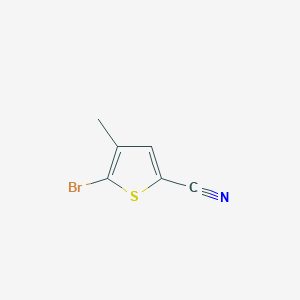

5-Bromo-4-methylthiophene-2-carbonitrile

Vue d'ensemble

Description

5-Bromo-4-methylthiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4BrNS It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-carbonitrile typically involves the bromination of 4-methylthiophene-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-methylthiophene-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol-substituted thiophenes.

Coupling Reactions: Biaryl compounds with extended conjugation.

Reduction Reactions: Corresponding amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity:

Recent studies have indicated that derivatives of 5-bromo-4-methylthiophene-2-carbonitrile exhibit significant antibacterial properties. For instance, compounds synthesized from this precursor were tested against various bacterial strains, showing effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, revealing promising results for potential therapeutic applications .

Antitumor Agents:

Research has identified this compound as a precursor for synthesizing novel antitumor agents. The compound serves as an intermediate in the development of 3,5-disubstituted thiophene derivatives that have shown efficacy against cancer cell lines. These compounds were synthesized through palladium-catalyzed coupling reactions, demonstrating the versatility of this compound in drug discovery .

Organic Synthesis

Building Block for Complex Molecules:

this compound is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for constructing complex molecular architectures used in pharmaceuticals and agrochemicals .

Synthetic Routes:

The compound can be synthesized through multiple pathways, including bromination of 4-methylthiophene followed by cyanation. This flexibility in synthetic routes enhances its utility in organic synthesis.

Materials Science

Organic Electronics:

In materials science, this compound is investigated for its potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for incorporation into conductive polymers and other materials used in electronic applications.

Data Tables

The following table summarizes key applications and findings related to this compound:

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of synthesized derivatives from this compound showed that certain compounds exhibited significant zones of inhibition against ESBL-producing E. coli. The highest activity was recorded at concentrations of 50 mg/well, with specific derivatives achieving MIC values comparable to standard antibiotics .

Case Study 2: Synthesis of Antitumor Agents

Another research project focused on synthesizing novel thiophene derivatives from this compound as potential antitumor agents. The study highlighted the successful application of palladium-mediated coupling techniques to produce compounds that demonstrated cytotoxicity against several cancer cell lines, indicating the compound's utility in cancer therapy development .

Mécanisme D'action

The mechanism of action of 5-Bromo-4-methylthiophene-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-thiophenecarboxaldehyde

- 4-Bromomethyl-2-biphenylcarbonitrile

- 5-Bromo-2-thiophenecarboxylic acid

Uniqueness

5-Bromo-4-methylthiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for forming various derivatives with unique properties.

Activité Biologique

5-Bromo-4-methylthiophene-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C6H5BrN2S

- Molecular Weight : Approximately 202.07 g/mol

- Functional Groups : Bromine atom, methyl group, and carbonitrile group attached to a thiophene ring.

The unique structure of this compound contributes to its reactivity and potential biological activity, making it an interesting subject for medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its efficacy against several bacterial strains, including drug-resistant ones.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings suggest that this compound may serve as a potential lead in the development of new antimicrobial agents, particularly in the fight against resistant bacterial strains .

Anticancer Activity

Preliminary studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have been tested for their antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| Human pancreatic cancer (MIA PaCa-2) | 17–130 |

| Human cervix carcinoma (HeLa) | Similar efficacy to MIA PaCa-2 |

| Murine mammary carcinoma (FM3A) | Less active than reference compounds |

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through intrinsic mitochondrial pathways .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific bacterial enzymes, contributing to its antimicrobial effects.

- Cellular Pathways : It influences key cellular processes such as apoptosis and cell cycle regulation in cancer cells.

- Binding Affinity : Interaction studies suggest that it binds effectively to certain receptors or enzymes, modifying their activity and leading to biological effects .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

- A study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli and S. aureus. The results indicated significant inhibition at low concentrations, highlighting its potential as a new therapeutic agent .

- Cytotoxic Effects on Cancer Cell Lines :

Propriétés

IUPAC Name |

5-bromo-4-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQOLFHQTKOVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621205 | |

| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304854-52-2 | |

| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.